3,5-Dichloro-4-hydroxybenzoic acid 3,5-Dichloro-4-hydroxybenzoic acid 3,5-dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-5 of the benzene ring. It is a monohydroxybenzoic acid and a dichlorobenzene. It derives from a benzoic acid and a 4-hydroxybenzoic acid. It is a conjugate acid of a 3,5-dichloro-4-hydroxybenzoate.
Brand Name: Vulcanchem
CAS No.: 3336-41-2
VCID: VC21174619
InChI: InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Molecular Formula: C7H4Cl2O3
Molecular Weight: 207.01 g/mol

3,5-Dichloro-4-hydroxybenzoic acid

CAS No.: 3336-41-2

Cat. No.: VC21174619

Molecular Formula: C7H4Cl2O3

Molecular Weight: 207.01 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-hydroxybenzoic acid - 3336-41-2

Specification

Description 3,5-dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-5 of the benzene ring. It is a monohydroxybenzoic acid and a dichlorobenzene. It derives from a benzoic acid and a 4-hydroxybenzoic acid. It is a conjugate acid of a 3,5-dichloro-4-hydroxybenzoate.
CAS No. 3336-41-2
Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
IUPAC Name 3,5-dichloro-4-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Standard InChI Key AULKDLUOQCUNOK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
Melting Point 265.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator